Welcome to the BenchChem Online Store!
molecular formula C12H12O4 B098766 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione CAS No. 15231-78-4

2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione

Cat. No. B098766
M. Wt: 220.22 g/mol
InChI Key: NTUAHNQWHPQAMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08192918B2

Procedure details

A solution of 25 g (135.1 mmol) N,N-dimethylammonium iodide and 11.91 g (54.1 mmol) 2,2-dimethyl-5-phenyl-[1,3]dioxane-4,6-dione in 585 ml abs. methanol was heated to 65° C. and the reaction was allowed to continue over night at 65° C. The reaction mixture was allowed to cool down to room temperature and the solvent was removed under reduced pressure. The residue was treated with diethyl ether, extracted with a satured NaHCO3 solution and brine and dried over MgSO4. The solvent was removed under reduced pressure and 9.01 g (quant.) of 2-phenyl acrylic acid methyl ester was isolated as a colourless oil. The compound was used without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
11.91 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I-].C[NH2+]C.C[C:6]1(C)O[C:10](=O)[CH:9]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:8](=[O:19])[O:7]1>CO>[CH3:6][O:7][C:8](=[O:19])[C:9]([C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1)=[CH2:10] |f:0.1|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
[I-].C[NH2+]C
Step Two
Name
Quantity
11.91 g
Type
reactant
Smiles
CC1(OC(C(C(O1)=O)C1=CC=CC=C1)=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to continue over night at 65° C
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was treated with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with a satured NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(C(=C)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.01 g
YIELD: CALCULATEDPERCENTYIELD 102.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.